

# Unveiling Nickel-59: A Technical Chronicle of Its Discovery and History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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OAK RIDGE, TN – In the annals of nuclear science, the discovery of new isotopes has consistently opened doors to deeper understanding of nuclear structure and decay, with far-reaching applications in various scientific and industrial fields. This whitepaper provides an in-depth technical guide on the discovery and history of the **Nickel-59** ( $^{59}\text{Ni}$ ) isotope, tailored for researchers, scientists, and professionals in drug development.

## Introduction: The Significance of Nickel-59

**Nickel-59** is a long-lived radioisotope of nickel, notable for its half-life of approximately 76,000 years.<sup>[1]</sup> It decays via electron capture to stable Cobalt-59 ( $^{59}\text{Co}$ ), emitting characteristic X-rays and Auger electrons in the process. Its longevity and specific decay characteristics make it a valuable tool in various research areas, including isotope geology for dating extraterrestrial materials, and as a tracer in metallurgical and environmental studies.<sup>[1]</sup> This document chronicles the pivotal experiments and methodologies that led to its identification and characterization.

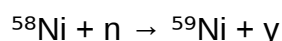
## The Discovery of Nickel-59: A Landmark Experiment in 1951

The definitive discovery of **Nickel-59** is credited to a team of scientists at the Oak Ridge National Laboratory (ORNL): A.R. Brosi, C.J. Borkowski, E.E. Conn, and J.C. Griess. Their

seminal work, published in a 1951 issue of Physical Review, detailed the production, chemical separation, and identification of this previously unknown nickel isotope.

## Production of Nickel-59

The production of  $^{59}\text{Ni}$  was achieved through the neutron irradiation of a stable isotope of nickel, Nickel-58 ( $^{58}\text{Ni}$ ), within a nuclear reactor. The fundamental nuclear reaction for this process is:



This reaction involves the capture of a neutron (n) by a  $^{58}\text{Ni}$  nucleus, resulting in the formation of an excited  $^{59}\text{Ni}$  nucleus, which then de-excites by emitting a gamma ray ( $\gamma$ ).

## Experimental Protocols

The following sections provide a detailed breakdown of the methodologies employed by the ORNL team in their groundbreaking experiment.

A sample of nickel, enriched in the  $^{58}\text{Ni}$  isotope, was subjected to a high-flux neutron environment within one of the early nuclear reactors at Oak Ridge National Laboratory. While the exact neutron flux and irradiation duration were not specified in readily available literature, the goal was to produce a sufficient quantity of  $^{59}\text{Ni}$  for subsequent detection and characterization.

Post-irradiation, the nickel sample contained a mixture of the newly formed  $^{59}\text{Ni}$ , the remaining stable nickel isotopes, and potential transmutation impurities such as cobalt and copper. A meticulous chemical separation process was imperative to isolate the nickel fraction and ensure that the detected radiation was unequivocally from a nickel isotope. The protocol involved:

- **Dissolution:** The irradiated nickel target was dissolved in a suitable acid to bring the metallic elements into an aqueous solution.
- **Impurity Removal:** Standard analytical chemistry techniques of the era were employed to precipitate and remove interfering elements. This often involved selective precipitation based

on the different solubilities of the hydroxides or sulfides of nickel, cobalt, and copper in controlled pH and chemical environments.

- **Nickel Purification:** The nickel was then selectively precipitated from the purified solution, typically as nickel dimethylglyoxime, a well-known and highly specific gravimetric method for nickel analysis. This precipitate was then converted to a stable form, such as nickel oxide, for radiation measurement.

The identification of  $^{59}\text{Ni}$  was accomplished by detecting the radiation emitted during its decay. Since  $^{59}\text{Ni}$  decays by electron capture, the primary emissions are not charged particles but rather low-energy X-rays and Auger electrons produced as the electron vacancies in the daughter cobalt atom are filled.

The key detection apparatus was a proportional counter. This type of gaseous ionization detector was well-suited for measuring low-energy X-rays. The experimental setup would have involved placing the purified nickel sample within or in close proximity to the proportional counter. The counter produces an electrical pulse with an amplitude proportional to the energy of the detected radiation. By analyzing the energy spectrum of these pulses, the researchers could identify the characteristic K X-rays of cobalt, the daughter product of  $^{59}\text{Ni}$  decay.

The long half-life of  $^{59}\text{Ni}$  precluded its determination by observing the decay rate over a short period. Instead, the half-life was calculated by measuring the specific activity of the purified  $^{59}\text{Ni}$  sample. The methodology for this determination is as follows:

- **Mass Spectrometric Analysis:** The isotopic composition of the purified nickel sample was determined using a mass spectrometer. This provided the precise number of  $^{59}\text{Ni}$  atoms present in the sample.
- **Absolute Activity Measurement:** The absolute disintegration rate (activity) of the  $^{59}\text{Ni}$  in the sample was measured using the calibrated proportional counter.
- **Half-Life Calculation:** The half-life ( $T_{1/2}$ ) was then calculated using the fundamental radioactive decay equation:

$$N = N_0 e^{(-\lambda t)}$$

where  $N$  is the number of radioactive atoms at time  $t$ ,  $N_0$  is the initial number of radioactive atoms, and  $\lambda$  is the decay constant. The activity ( $A$ ) is given by  $A = \lambda N$ . By measuring  $A$  and  $N$ , the decay constant  $\lambda$  could be determined, and the half-life calculated as:

$$T_{1/2} = \ln(2) / \lambda$$

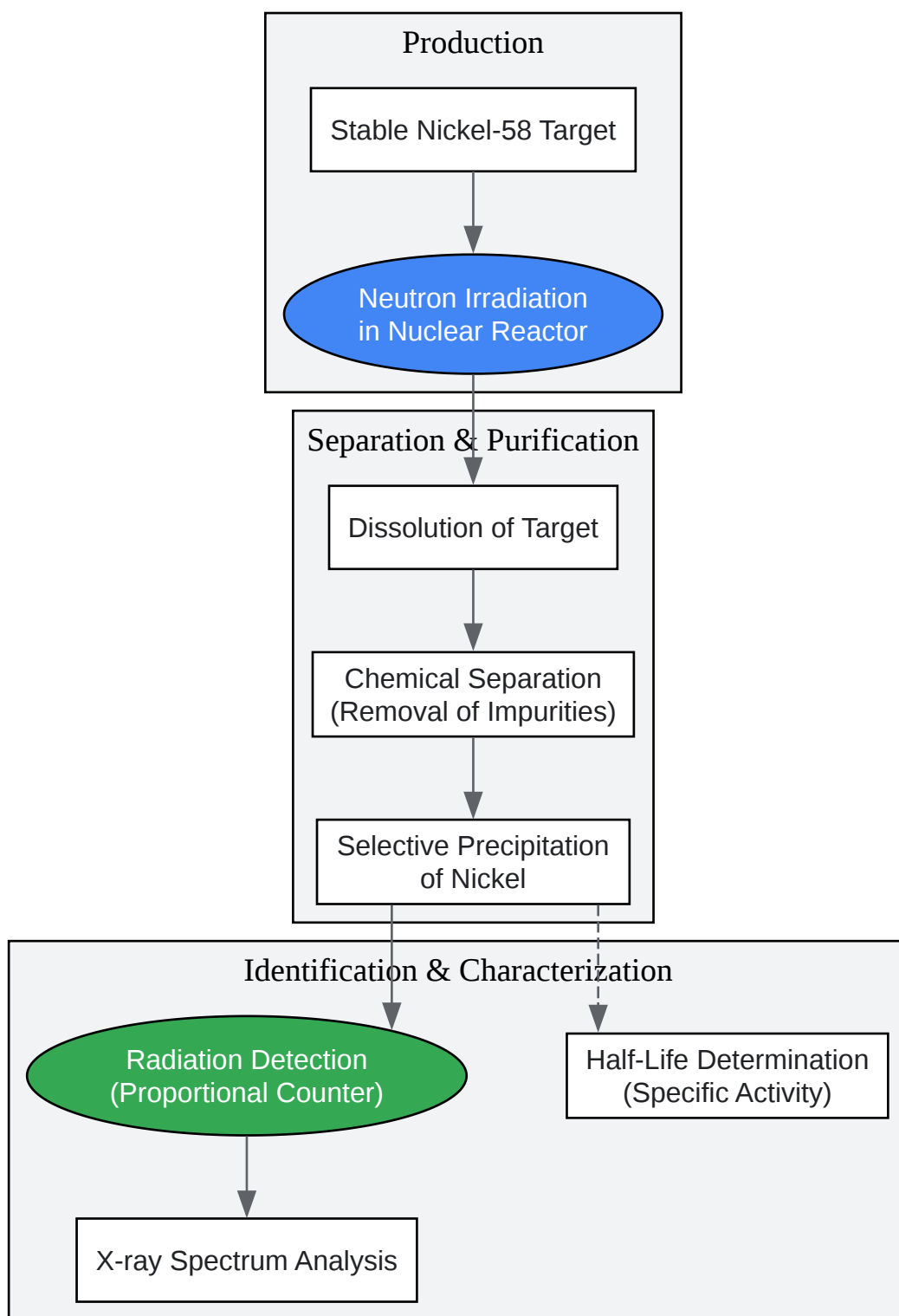
## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the **Nickel-59** isotope.

| Property                | Value                     |
|-------------------------|---------------------------|
| Atomic Number (Z)       | 28                        |
| Mass Number (A)         | 59                        |
| Half-Life ( $T_{1/2}$ ) | ~76,000 years             |
| Decay Mode              | Electron Capture (EC)     |
| Daughter Isotope        | $^{59}\text{Co}$ (stable) |
| Primary Emission        | Cobalt K X-rays           |

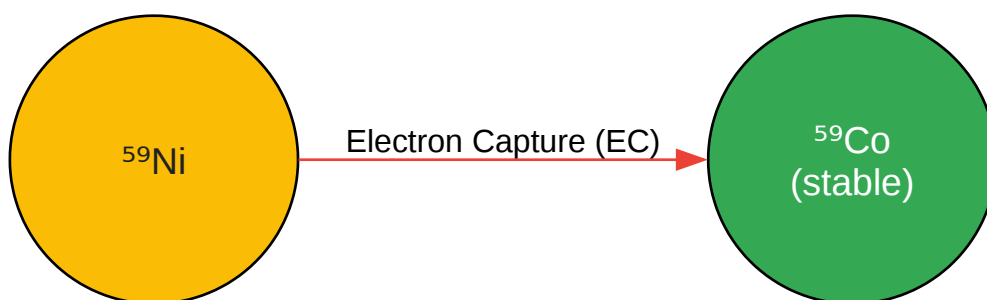
## Visualizing the Discovery and Decay of Nickel-59

The logical workflow of the discovery process and the decay pathway of **Nickel-59** can be visualized using the following diagrams.



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Caption: Logical workflow of the discovery of **Nickel-59**.



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Caption: Decay pathway of the **Nickel-59** isotope.

## Conclusion

The discovery of **Nickel-59** in 1951 by the team at Oak Ridge National Laboratory was a significant contribution to nuclear science. Their meticulous experimental work, from the production of the isotope via neutron irradiation to its careful chemical separation and characterization using proportional counting and mass spectrometry, laid the foundation for our understanding of this long-lived radionuclide. The methodologies they developed and employed were at the forefront of radiochemical analysis in their time and serve as a testament to the ingenuity and precision required in the exploration of the atomic nucleus. The continued use of **Nickel-59** in a variety of scientific disciplines underscores the enduring legacy of its discovery.

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## References

- 1. digital.library.unt.edu [digital.library.unt.edu]
- To cite this document: BenchChem. [Unveiling Nickel-59: A Technical Chronicle of Its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076431#nickel-59-isotope-discovery-and-history]

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